H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 is a complex peptide with a unique sequence of amino acids This compound is characterized by the presence of a sulfated tyrosine residue, which can significantly influence its biological activity and interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), allowing for the production of the peptide in large quantities. The peptide is then purified from the bacterial culture using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2: can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The sulfated tyrosine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted tyrosine residues.
Scientific Research Applications
H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2: has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and post-translational modifications.
Pharmacology: Investigated for its potential as a therapeutic agent due to its unique sequence and modifications.
Materials Science: Utilized in the development of peptide-based materials with specific properties, such as hydrogels or nanomaterials.
Mechanism of Action
The mechanism of action of H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfated tyrosine residue can enhance binding affinity to certain proteins, influencing signaling pathways and biological responses. The peptide’s structure allows it to interact with various cellular components, modulating their activity and function.
Comparison with Similar Compounds
H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2: can be compared with other sulfated peptides, such as:
H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Ser-DL-His-DL-Phe-DL-Asp-DL-Phe-NH2: Similar structure but with different amino acid residues.
H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Ala-DL-His-DL-Phe-DL-Asp-DL-Phe-NH2: Another variant with distinct amino acid composition.
The uniqueness of This compound lies in its specific sequence and the presence of a sulfated tyrosine residue, which can significantly influence its biological activity and interactions.
Properties
IUPAC Name |
3-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]-4-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRALAIOMGQZKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H73N13O21S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.